N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group at the N2 position, a cyclopropyl group at the N4 position, and a methyl group at the 6 position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine: Similar structure but lacks the cyclopropyl group.
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine: Similar structure but lacks the methyl group at the 6 position.
N2-(2-aminoethyl)-N4-cyclopropyl-6-ethylpyrimidine-2,4-diamine: Similar structure but has an ethyl group instead of a methyl group at the 6 position.
Uniqueness
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the cyclopropyl group at the N4 position and the methyl group at the 6 position may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be exploited in various applications, including drug development and material science.
Properties
Molecular Formula |
C10H17N5 |
---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-cyclopropyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-7-6-9(14-8-2-3-8)15-10(13-7)12-5-4-11/h6,8H,2-5,11H2,1H3,(H2,12,13,14,15) |
InChI Key |
XHHSIMOEIWXEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.